molecular formula C17H13NO5 B1350457 methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate CAS No. 339011-73-3

methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate

Cat. No.: B1350457
CAS No.: 339011-73-3
M. Wt: 311.29 g/mol
InChI Key: WDWPUOCISOEHHR-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate possesses the molecular formula C17H13NO5 with a molecular weight of 311.29 grams per mole. The compound crystallizes as a white solid with a defined melting point range of 172-174°C, indicating good crystalline purity and thermal stability. The structural representation through Simplified Molecular Input Line Entry System notation provides the complete connectivity: O=C(OC)C1=CC=C(CON(C(C2=C3C=CC=C2)=O)C3=O)C=C1. This notation reveals the presence of multiple functional groups including an ester, an ether linkage, and the characteristic phthalimide core structure.

The compound belongs to the broader classification of N-substituted phthalimides, which are derivatives of phthalimide where the nitrogen atom bears various substituents. Phthalimide itself represents the imide derivative of phthalic anhydride with the formula C6H4(CO)2NH, serving as a fundamental building block in organic synthesis. In this specific derivative, the nitrogen atom of the phthalimide ring system is substituted with an oxymethyl group that connects to a para-substituted methyl benzoate moiety. This structural arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, contributing to its unique physicochemical properties.

The classification extends to the broader family of imide compounds, which are characterized by the presence of two acyl groups bound to nitrogen. These compounds are structurally related to acid anhydrides but exhibit greater resistance to hydrolysis, making them valuable in synthetic applications requiring stability under various reaction conditions. The polar nature of the imide functional group, combined with the ester functionality, results in enhanced solubility in polar organic solvents while maintaining structural integrity.

Property Value Reference
Molecular Formula C17H13NO5
Molecular Weight 311.29 g/mol
Melting Point 172-174°C
Chemical Abstracts Service Number 339011-73-3
Molecular Document Language Number MFCD00172629

Historical Development of Phthalimide-Based Compounds

The historical foundation of phthalimide chemistry traces back to the fundamental work establishing the Gabriel synthesis, a classical method for converting primary alkyl halides into primary amines. This transformation, named after German chemist Siegmund Gabriel, traditionally employs potassium phthalimide as a key reagent, demonstrating the early recognition of phthalimide derivatives as valuable synthetic intermediates. The Gabriel synthesis operates through the alkylation of phthalimide anion with primary alkyl halides, followed by hydrolytic or hydrazinolytic workup to liberate the desired primary amine. This methodology established phthalimide as a masked source of ammonia, highlighting its utility in protecting group chemistry.

The development of phthalimide derivatives has been closely linked to their role as synthetic precursors in pharmaceutical and materials chemistry. Historical applications include the synthesis of anthranilic acid, which serves as a precursor to azo dyes and saccharin, demonstrating the industrial relevance of phthalimide-based transformations. The structural features of phthalimides, particularly their lipophilic and neutral characteristics, enable these compounds to cross biological membranes effectively, leading to their investigation as pharmacologically active entities. This biological activity has sparked continued interest in developing novel phthalimide derivatives with enhanced properties and selectivity.

The evolution of phthalimide chemistry has encompassed the development of various N-substituted derivatives, each designed to exploit specific chemical or biological properties. These compounds have found applications ranging from anticonvulsant agents to antimicrobial compounds, reflecting the versatility of the phthalimide scaffold in medicinal chemistry research. The ability of phthalimide derivatives to participate in hydrogen bonding through their acidic N-H centers has been particularly valuable in designing compounds with specific binding affinities and biological activities.

Contemporary developments have expanded the scope of phthalimide applications beyond traditional synthetic chemistry to include advanced materials science and polymer chemistry. Polyimides, which incorporate imide subunits in their backbone structures, represent high-strength materials with excellent thermal and electrical properties. Examples such as Kapton demonstrate the commercial significance of imide-containing polymers in aerospace and electronics applications, where thermal stability and mechanical strength are critical requirements.

Position in Contemporary Chemical Research

Modern applications of phthalimide derivatives, including this compound, have expanded significantly into cutting-edge synthetic methodologies. Recent research has demonstrated the utility of phthalimide moieties as acid components in multicomponent reactions, particularly the Passerini reaction. This discovery represents a paradigmatic shift from traditional carboxylic acid components to nitrogen-hydrogen based acid equivalents, opening new avenues for molecular diversity in combinatorial chemistry. The phthalimide moiety exhibits favorable characteristics including oxidative stability, thermal resistance, and solvent compatibility, making it an attractive building block for complex molecule synthesis.

The application of phthalimide derivatives in contemporary organic synthesis extends to their role as protecting groups in sophisticated catalytic transformations. Recent investigations have shown that N-phthalimido groups effectively protect primary amines during rhodium-catalyzed functionalization of unactivated carbon-hydrogen bonds with donor-acceptor carbenes. The electron-withdrawing nature of the phthalimido group provides inductive protection for proximal carbon-hydrogen bonds, while its steric bulk enhances stereoselectivity in these transformations. These findings underscore the functional group compatibility and versatility of phthalimide derivatives in modern synthetic chemistry.

The integration of phthalimide chemistry with advanced synthetic methodologies has facilitated the development of novel molecular scaffolds for pharmaceutical research. The ability to access α-amidine alcohols and α-amide alcohols through phthalimide-based Passerini reactions provides entry to structural motifs that are challenging to synthesize through conventional approaches. These compounds feature interesting hydrogen bonding pharmacophores and represent underexplored chemical space in medicinal chemistry applications. The synthetic accessibility of such structures through phthalimide-mediated transformations highlights the continued relevance of this chemistry in drug discovery efforts.

Current research trends emphasize the development of environmentally sustainable synthetic methods utilizing phthalimide derivatives. The stability and compatibility of phthalimide moieties with various reaction conditions make them suitable for green chemistry applications where catalyst recovery and reaction medium recycling are important considerations. The potential for developing recyclable phthalimide-based reagents aligns with contemporary efforts to minimize waste generation and improve the environmental footprint of synthetic chemistry.

Research Application Key Features Contemporary Significance
Multicomponent Reactions Acid component in Passerini reactions Novel molecular scaffolds for drug discovery
Protecting Group Chemistry Rhodium-catalyzed carbon-hydrogen functionalization Enhanced stereoselectivity and functional group compatibility
Materials Science Polyimide polymers with imide subunits High-strength, thermally stable materials
Green Chemistry Stable, recyclable synthetic intermediates Environmentally sustainable synthetic methods

Properties

IUPAC Name

methyl 4-[(1,3-dioxoisoindol-2-yl)oxymethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-22-17(21)12-8-6-11(7-9-12)10-23-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWPUOCISOEHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with methyl 4-hydroxybenzoate under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxy-methyl linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides and amines. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized carboxylic acids, reduced amine derivatives, and various substituted benzenecarboxylates. These products can be further utilized in different applications or as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of isoindole compounds, including methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate, exhibit promising anticancer properties. Studies have shown that such compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been evaluated for their efficacy against breast and prostate cancer cell lines, demonstrating significant cytotoxic effects .

Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In particular, derivatives containing the isoindole moiety have been shown to reduce inflammation markers in vitro and in vivo. A notable study highlighted the potential of these compounds to inhibit pro-inflammatory cytokines, which could lead to new therapeutic strategies for treating inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications and transformations to create more complex structures. This property makes it valuable in the synthesis of pharmaceuticals and agrochemicals where specific molecular configurations are required.

Materials Science

Polymer Chemistry
In materials science, the compound's unique structural characteristics lend themselves to applications in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The incorporation of isoindole derivatives into polymers has been shown to improve their performance in various applications including coatings and composites .

Mechanism of Action

The mechanism of action of methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The phthalimide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phthalimide-Ester Linkages

Key structural variations among phthalimide derivatives include:

  • Linker type : Methyl, ethyl, propyl, or oxymethyl groups between the phthalimide and aromatic core.
  • Substituents : Hydroxyl, methoxy, nitro, or alkyl chains on the aromatic ring.
  • Core structure : Benzoate esters, pyrazoles, pyrimidines, or sulfonamides.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Linker Substituents Key Functional Groups Reference
Target Compound: Methyl 4-{[(1,3-dioxoisoindol-2-yl)oxy]methyl}benzenecarboxylate C₁₈H₁₃NO₆ 339.30* Oxymethyl Methyl ester (para) Phthalimide, benzoate ester N/A
Methyl 4-[(1,3-dioxoisoindol-2-yl)methyl]-5-stearoyl-1H-pyrazole-3-carboxylate (6a) C₃₃H₄₇N₃O₅ 565.74 Methylene Stearoyl, pyrazole Phthalimide, pyrazole, ester
2-(1,3-Dioxoisoindol-2-yl)ethyl 4-methoxybenzoate () C₁₈H₁₅NO₅ 325.32 Ethyl Methoxy (para) Phthalimide, benzoate ester
Methyl 4-(1,3-dioxoisoindol-2-yl)butanoate () C₁₃H₁₃NO₄ 247.25 Butyl None Phthalimide, aliphatic ester
4-(1,3-Dioxoisoindol-2-yl)-N-hydroxybenzenesulfonamide (C4) C₁₄H₁₀N₂O₅S 318.31 Direct bond Sulfonamide (para) Phthalimide, sulfonamide

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s oxymethyl linker (CH₂O) may enhance solubility compared to methylene (CH₂) or ethyl linkers due to increased polarity.
  • Longer alkyl chains (e.g., butyl in ) reduce water solubility but improve lipid membrane permeability .
  • Stearoyl-substituted derivatives () exhibit higher molecular weights and lipophilicity, favoring sustained release formulations .
Pharmacological and Toxicological Profiles

Genotoxicity and Mutagenicity: Phthalimide derivatives with nitrate ester groups (e.g., C1–C6 in ) demonstrate lower genotoxicity than hydroxyurea (HU), a standard SCD therapy. At 100 mg/kg, HU induced 33.7 micronucleated reticulocytes (MNRET)/1,000 cells, whereas C1–C6 showed <6 MNRET/1,000 cells . The target compound’s lack of a nitrate group may further reduce mutagenic risk, as nitrate-free analogs (e.g., C4 sulfonamide) showed minimal mutagenicity in Ames tests .

Neurological Activity: The phthalimide moiety is critical for allosteric modulation of metabotropic glutamate receptors (mGluRs). For example, CPPHA (a phthalimide-benzamide hybrid) acts as a positive allosteric modulator of mGluR5 via a non-competitive mechanism . Structural similarities suggest the target compound could interact with mGluRs, though its ester group may alter binding affinity compared to carboxamide derivatives.

Anticonvulsant Potential: Hybrids like 4-(1,3-dioxoisoindol-2-yl)-N-(substituted phenyl)butanamides () exhibit anticonvulsant activity with reduced neurotoxicity compared to GABA analogs.

Purification :

  • Column chromatography with petroleum ether/EtOAc (7:3) is common for isolating phthalimide esters (e.g., ) .

Analytical Data :

  • IR Spectroscopy : Phthalimide carbonyl stretches appear near 1700–1680 cm⁻¹, consistent across analogs (e.g., 1686 cm⁻¹ in ) .
  • Melting Points : Vary widely based on substituents. For example, stearoyl-substituted 6a melts at 60–61°C , while smaller analogs like 5b melt at 153–154°C .

Biological Activity

Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₇H₁₃NO₅
  • CAS Number : 339011-73-3
  • Melting Point : 172–174 °C

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. For instance, it has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in oxidative stress and inflammation:

  • Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is pivotal in regulating immune response and inflammation.
  • Scavenging Free Radicals : It demonstrates the ability to scavenge free radicals, reducing cellular damage.

In Vivo Studies

A notable study utilized UPLC-MS/MS to analyze the pharmacokinetics of this compound in rat plasma. The results indicated favorable absorption and distribution characteristics, making it a candidate for further therapeutic exploration .

In Vitro Studies

In vitro assays have confirmed its efficacy in reducing cell viability in cancer cell lines while sparing normal cells. This selective cytotoxicity suggests potential applications in targeted cancer therapies.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant radical scavenging
Anti-inflammatoryInhibition of cytokine production
CytotoxicitySelective against cancer cells

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